A Technical Guide to the Allosteric Inhibition Mechanism of Vicriviroc Malate
A Technical Guide to the Allosteric Inhibition Mechanism of Vicriviroc Malate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of allosteric inhibition by Vicriviroc Malate, a potent antagonist of the C-C chemokine receptor type 5 (CCR5). By binding to a site distinct from the natural ligand binding site, Vicriviroc induces conformational changes in the CCR5 receptor, thereby preventing its interaction with the HIV-1 envelope glycoprotein gp120 and inhibiting viral entry into host cells.[1][2][3] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Core Mechanism of Allosteric Inhibition
Vicriviroc is a noncompetitive allosteric antagonist of the CCR5 receptor.[1][2] Its mechanism of action is centered on binding to a small hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1][2] This binding event is distinct from the binding site of the natural CCR5 ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[4][5]
The binding of Vicriviroc to this allosteric site induces a significant conformational change in the extracellular domains of the CCR5 receptor.[1][2] This altered conformation is not recognized by the HIV-1 surface glycoprotein gp120, which is essential for the initial stages of viral entry for R5-tropic HIV-1 strains.[1][3] Consequently, the interaction between gp120 and CCR5 is blocked, preventing the subsequent conformational changes in the viral gp41 protein required for membrane fusion and viral entry into the host cell.[1] Vicriviroc acts as a pure receptor antagonist, meaning it does not activate the receptor's signaling pathways upon binding.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of Vicriviroc Malate from various in vitro and clinical studies.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Binding Affinity (Ki) | |||
| CCR5 | 0.8 nM | Competition binding assay vs. [3H]SCH-C | [6] |
| Inhibitory Concentration (IC50) | |||
| MIP-1α-induced Chemotaxis | 0.91 nM | Ba/F3 cells expressing human CCR5 | [6] |
| RANTES-induced Calcium Flux | 16 nM | U-87-CCR5 cells | [6] |
| RANTES-induced GTPγS Binding | 4.2 ± 1.3 nM | Membranes from HTS-hCCR5 cells | [4] |
| Antiviral Efficacy (EC50 & EC90) | |||
| R5-tropic HIV-1 Isolates (Geometric Mean) | EC50: 0.04 - 2.3 nM | Primary Peripheral Blood Mononuclear Cells (PBMCs) | [4] |
| R5-tropic HIV-1 Isolates (Geometric Mean) | EC90: 0.45 - 18 nM | Primary Peripheral Blood Mononuclear Cells (PBMCs) | [4] |
Table 1: In Vitro Activity of Vicriviroc Malate
| Clinical Trial | Dosage | Outcome | Reference |
| Phase II (ACTG 5211) | 10 mg and 15 mg daily | Median decrease in viral load of 1.92 and 1.44 log10 copies/mL, respectively, at 48 weeks. | [1] |
| Phase II (VICTOR-E1) | 20 mg and 30 mg daily with OBT | Sustained viral suppression and increased CD4 cell counts at 48 weeks. | [1] |
| Phase III (VICTOR-E3 & E4) | 30 mg daily with OBT | Did not show significant efficacy gains over placebo with OBT. | [7] |
OBT: Optimized Background Therapy
Table 2: Summary of Vicriviroc Malate Clinical Trial Data
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of Vicriviroc's mechanism of action are provided below.
CCR5 Competition Binding Assay
This assay measures the binding affinity of Vicriviroc to the CCR5 receptor by competing with a radiolabeled ligand.
-
Materials:
-
Cell membranes from HTS-hCCR5 cells (human CCR5 expressing cells).
-
[3H]SCH-C (radiolabeled competitor).
-
Vicriviroc Malate.
-
Binding buffer.
-
Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA) beads.
-
-
Protocol:
-
Incubate 2 μ g/well of HTS-hCCR5 cell membranes in binding buffer.
-
Add 4 nM [3H]SCH-C to the wells.
-
Add varying concentrations of Vicriviroc Malate to the wells.
-
Incubate the mixture to allow for competitive binding.
-
Measure radioligand binding to the membranes using WGA-SPA scintillation.
-
Calculate the compound's affinity (Ki) from the binding IC50 values using the Cheng-Prusoff equation.[8]
-
Calcium Flux Assay
This functional assay determines the antagonist properties of Vicriviroc by measuring its ability to inhibit chemokine-induced intracellular calcium release.
-
Materials:
-
U-87-CCR5 cells (human glioblastoma cell line expressing CD4 and CCR5).
-
Fluo-4 AM (calcium-sensitive dye).
-
RANTES (CCR5 ligand).
-
Vicriviroc Malate.
-
96-well plates.
-
FLIPR (Fluorometric Imaging Plate Reader).
-
-
Protocol:
-
Plate U-87-CCR5 cells in 96-well plates and load them with Fluo-4 AM.
-
Add varying concentrations of Vicriviroc Malate or buffer alone to the cells.
-
Immediately read the initial calcium signal on the FLIPR.
-
Incubate the cells with the compound for an additional 5 minutes.
-
Add 10 nM RANTES to induce calcium flux.
-
Immediately read the plates again on the FLIPR.
-
Express the data as the percentage of the calcium signal obtained in the presence of the compound compared to the control (RANTES only).[8][9]
-
GTPγS Binding Assay
This assay assesses the ability of Vicriviroc to inhibit G-protein coupling to the CCR5 receptor upon ligand stimulation.
-
Materials:
-
Membranes from HTS-hCCR5 cells.
-
[35S]GTPγS (radiolabeled guanosine triphosphate analog).
-
RANTES.
-
Vicriviroc Malate.
-
GDP (Guanosine diphosphate).
-
Binding buffer.
-
-
Protocol:
-
Incubate 4 μ g/well of HTS-hCCR5 cell membranes in binding buffer with varying concentrations of Vicriviroc for 24 hours at 4°C.[8][9]
-
Warm the samples to room temperature and incubate with 3 μM GDP and 1 nM RANTES for 1 hour.[8][9]
-
Add 0.1 nM [35S]GTPγS and continue the incubation for another hour.[8][9]
-
Measure the amount of [35S]GTPγS bound to the membranes via WGA-SPA scintillation.[8][9]
-
PhenoSense HIV-1 Entry Assay
This assay measures the antiviral activity of Vicriviroc against different HIV-1 isolates.
-
Materials:
-
HEK293 cells (for pseudovirus production).
-
HIV-1 genomic vector with a luciferase reporter gene.
-
Envelope expression vectors for different HIV-1 strains.
-
U87-CD4-CCR5 target cells.
-
Vicriviroc Malate.
-
Luciferase assay reagent.
-
-
Protocol:
-
Co-transfect HEK293 cells with the HIV-1 genomic vector and an envelope expression vector to produce pseudoviruses.
-
Harvest the virus stocks 48 hours after transfection.
-
Inoculate U87-CD4-CCR5 target cells with the pseudoviruses in the presence of serial dilutions of Vicriviroc.
-
After 72 hours of incubation, measure the luciferase activity in the target cells.
-
Calculate the percent inhibition of viral entry based on the reduction in luciferase activity in the presence of the drug compared to the no-drug control.[4]
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows related to the mechanism of action of Vicriviroc Malate.
References
- 1. Vicriviroc - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and Vicriviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric and Orthosteric Sites in CC Chemokine Receptor (CCR5), a Chimeric Receptor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Vicriviroc plus optimized background therapy for treatment-experienced subjects with CCR5 HIV-1 infection: final results of two randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
